An In-Depth Technical Guide to 13(S)-HODE Methyl Ester: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 13(S)-HODE Methyl Ester: Structure, Properties, and Biological Significance
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 13(S)-HODE methyl ester, a critical analytical standard and a derivative of the bioactive lipid mediator, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, biological functions, and analytical methodologies related to this compound.
Introduction: The Significance of 13(S)-HODE and its Methyl Ester
13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a significant metabolite of linoleic acid, produced in various cell types including endothelial cells, leukocytes, and tumor cells, primarily through the action of 15-lipoxygenase (15-LOX).[1][2][3] This bioactive lipid is implicated in a wide array of physiological and pathological processes, ranging from inflammation and immune response to cancer progression and cardiovascular disease.[4][5]
13(S)-HODE methyl ester is the methyl ester form of 13(S)-HODE. This esterification renders the molecule more neutral and lipophilic compared to its free acid counterpart.[1][2] This alteration in polarity is crucial for its primary application in a laboratory setting: as a certified analytical standard for the accurate quantification of 13(S)-HODE in biological samples.[1][2] Its enhanced stability and compatibility with various chromatographic systems make it an indispensable tool for researchers investigating the roles of oxidized linoleic acid metabolites (OXLAMs).
Chemical Structure and Physicochemical Properties
The chemical identity of 13(S)-HODE methyl ester is defined by its specific stereochemistry and functional groups. The "(S)" designation indicates the stereochemical configuration at the carbon atom bearing the hydroxyl group, which is crucial for its biological activity.
Table 1: Physicochemical Properties of 13(S)-HODE Methyl Ester
| Property | Value | Source |
| Formal Name | 13S-hydroxy-9Z,11E-octadecadienoic acid, methyl ester | [1][2] |
| CAS Number | 109837-85-6 | [1][2] |
| Molecular Formula | C₁₉H₃₄O₃ | [1][2] |
| Formula Weight | 310.5 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Formulation | A solution in ethanol | [1][2] |
| λmax | 234 nm | [1][2] |
| SMILES | CCCCC/C=C/C=C\CCCCCCCC(OC)=O | [1][2] |
| InChI Key | ZVMLLPSSQZSZOA-QGWXGPBYSA-N | [1][2] |
Solubility Data:
Storage and Stability:
For long-term preservation of its chemical integrity, 13(S)-HODE methyl ester should be stored at -20°C.[2]
Biological Role and Signaling Pathways of the Parent Compound, 13(S)-HODE
While 13(S)-HODE methyl ester is primarily a laboratory standard, its biological relevance is derived from the activity of its parent compound, 13(S)-HODE. This lipid mediator exerts its effects through various signaling pathways, often with context-dependent outcomes.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
A key mechanism of 13(S)-HODE action is its ability to directly activate the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ).[4][6] This interaction is stereospecific, with the (S)-enantiomer being the active form. PPARγ is a critical regulator of lipid metabolism, inflammation, and cellular differentiation.
The activation of PPARγ by 13(S)-HODE has significant implications in the context of atherosclerosis. In macrophages within atherosclerotic plaques, the 13(S)-HODE/PPARγ axis can induce the expression of CD36, a scavenger receptor, leading to increased uptake of oxidized lipoproteins and the formation of foam cells.[4][5] This pathway highlights the complex role of 13(S)-HODE in the progression of cardiovascular disease.
Caption: 13(S)-HODE signaling via PPARγ activation.
Regulation of Ferroptosis
Recent research has uncovered a biphasic role for 13(S)-HODE in regulating ferroptosis, an iron-dependent form of programmed cell death. At low concentrations, 13(S)-HODE can protect cells from ferroptosis by promoting the activity of glutathione peroxidase 4 (GPX4), a key enzyme that mitigates lipid peroxidation.[7][8] Conversely, high concentrations of 13(S)-HODE can induce ferroptosis by promoting the accumulation of labile iron.[7] This dual functionality underscores the importance of concentration-dependent effects in the biological activity of lipid mediators.
Role in Cancer
The influence of 13(S)-HODE on cancer is multifaceted and appears to be tumor-type specific. In colorectal cancer, the 15-LOX-1/13(S)-HODE axis is often considered anti-tumorigenic, with 13(S)-HODE inducing apoptosis in cancer cells.[4][9] However, in some breast cancers, 13(S)-HODE has been shown to promote cell proliferation.[4] This highlights the necessity of characterizing the specific molecular context when investigating the effects of 13(S)-HODE in oncology.
Analytical Methodology: Quantification of 13(S)-HODE using LC-MS/MS
The use of 13(S)-HODE methyl ester as an internal or external standard is fundamental for the accurate quantification of endogenous 13(S)-HODE. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Caption: Workflow for 13(S)-HODE quantification.
Step-by-Step Protocol for Quantification of 13(S)-HODE in Plasma
This protocol provides a general framework. Optimization of specific parameters will be required for different sample types and instrumentation.
Materials:
-
Plasma samples
-
13(S)-HODE methyl ester (for calibration curve)
-
Deuterated 13(S)-HODE (e.g., 13(S)-HODE-d4) as an internal standard[10]
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges
-
Vortex mixer, centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an antioxidant solution (e.g., BHT) to prevent auto-oxidation.
-
Add a known amount of the internal standard (13(S)-HODE-d4).
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform:methanol) or a solid-phase extraction (SPE) to isolate the lipid fraction. The choice of method depends on the desired sample purity and throughput.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Hydrolysis and Derivatization (Optional but Recommended):
-
To measure total 13(S)-HODE (free and esterified), perform a basic hydrolysis to release 13(S)-HODE from complex lipids.
-
Acidify the sample and re-extract the free fatty acids.
-
For improved chromatographic performance and sensitivity, derivatize the sample to form the methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane. This step is unnecessary if quantifying the free acid directly, but the use of 13(S)-HODE methyl ester as a standard would then be for an external calibration curve.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with a small percentage of formic acid to aid ionization.
-
Set the mass spectrometer to operate in negative ion mode for the free acid or positive ion mode for the methyl ester.
-
Monitor the specific precursor-to-product ion transitions for both endogenous 13(S)-HODE and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 13(S)-HODE methyl ester.
-
Calculate the concentration of 13(S)-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
13(S)-HODE methyl ester is an essential tool for researchers studying the intricate roles of lipid metabolism in health and disease. Its use as an analytical standard enables the precise quantification of 13(S)-HODE, a bioactive lipid with diverse and significant effects on cellular signaling. A thorough understanding of its chemical properties, the biological functions of its parent compound, and the appropriate analytical methodologies is paramount for advancing research in fields such as oncology, immunology, and cardiovascular medicine.
References
-
13(S)-HODE drives granulosa cell ferroptosis via the linoleic acid metabolism pathway. ResearchGate. [Link]
-
13(S)-Hpode | C18H32O4 | CID 5280720. PubChem, National Institutes of Health. [Link]
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13-Hydroxyoctadecadienoic acid. Wikipedia. [Link]
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13-hydroxyoctadecadienoic acid – Knowledge and References. Taylor & Francis. [Link]
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Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. PubMed Central, National Institutes of Health. [Link]
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Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. PubMed Central, National Institutes of Health. [Link]
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Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues. National Institutes of Health. [Link]
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Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. MDPI. [Link]
-
Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PubMed Central, National Institutes of Health. [Link]
-
Chemo-Enzymatic Synthesis of 13-S-Hydroxyoctadecadienoic Acid (13-S-HODE). ResearchGate. [Link]
-
Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. MDPI. [Link]
-
Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231. PubMed Central, National Institutes of Health. [Link]
-
13(S)-HODE methyl ester by Cayman Chemical. Sanbio BV. [Link]
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